N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This core is linked to a phenyl group and a thiophene-2-carboxamide moiety, making it a highly functionalized molecule.
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[5-(4-METHYLPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]OXY}PHENYL)THIOPHENE-2-CARBOXAMIDE, is a member of the pyrido[2,3-d]pyrimidine class of compounds . The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, when it binds to DHFR, it inhibits the enzyme’s function . This interaction can lead to a decrease in the production of tetrahydrofolate, a molecule necessary for DNA synthesis, thus affecting cell proliferation.
Preparation Methods
The synthesis of N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving 3-amino-thiophene-2-carboxylate derivatives and formic acid or triethyl orthoformate.
Introduction of the p-tolyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the p-tolyl group to the thieno[2,3-d]pyrimidine core.
Attachment of the phenyl group: This can be done through nucleophilic substitution reactions where the phenyl group is introduced using appropriate phenyl halides.
Formation of the thiophene-2-carboxamide moiety: This final step involves the reaction of the intermediate compound with thiophene-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Chemical Reactions Analysis
N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of cellular signaling pathways and as a tool to investigate the role of thienopyrimidines in biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and as a precursor for the synthesis of other complex molecules.
Comparison with Similar Compounds
N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds also exhibit significant biological activities but differ in their core structure and functional groups.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S2/c1-15-4-6-16(7-5-15)19-13-31-24-21(19)23(25-14-26-24)29-18-10-8-17(9-11-18)27-22(28)20-3-2-12-30-20/h2-14H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEADIWOYAUZOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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